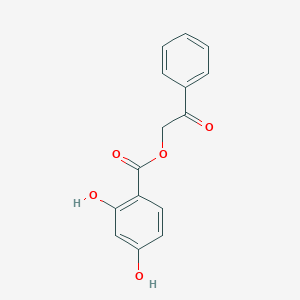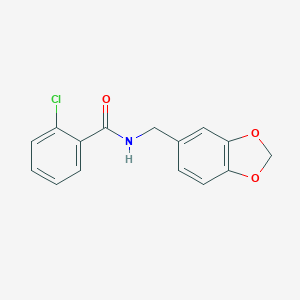![molecular formula C16H13BrN4S B495090 2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B495090.png)
2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1H-benzimidazole to introduce the bromine atom at the 6-position. This is followed by the formation of a thioether linkage through a nucleophilic substitution reaction with a suitable thiol compound. Finally, the methylation of the benzimidazole ring completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alkoxides, palladium catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzimidazole derivatives
Substitution: Amino or alkoxy benzimidazole derivatives
Scientific Research Applications
2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole is primarily attributed to its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. The bromine atom and thioether linkage may enhance its binding affinity and selectivity. The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-2-yl)thio]methylbenzimidazole
- 6-bromo-1H-benzimidazole
- 1-methylbenzimidazole
Uniqueness
2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole is unique due to the combination of its bromine atom, thioether linkage, and methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other benzimidazole derivatives.
Properties
Molecular Formula |
C16H13BrN4S |
|---|---|
Molecular Weight |
373.3g/mol |
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanylmethyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C16H13BrN4S/c1-21-14-5-3-2-4-12(14)18-15(21)9-22-16-19-11-7-6-10(17)8-13(11)20-16/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
WUNJIISHOMYHOP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=C(N3)C=C(C=C4)Br |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=C(N3)C=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B495007.png)






![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B495015.png)
![N-(5-bromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495017.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B495022.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B495023.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B495028.png)
![N-[3-(5-nitro-2-furyl)-2-propenylidene]-1,3-thiazol-2-amine](/img/structure/B495029.png)
